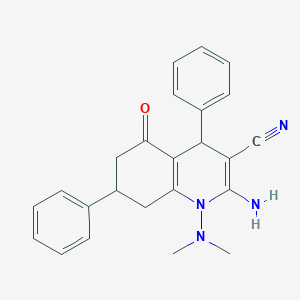
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as DF-MOG, is a chemical compound that has been extensively studied for its potential applications in scientific research.
Mechanism of Action
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide acts as an agonist of the metabotropic glutamate receptor 4 (mGluR4). Activation of mGluR4 has been shown to have neuroprotective effects and can promote the growth and survival of neurons. N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also inhibits the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine. Inhibition of MAO-B can increase the levels of dopamine in the brain, which can have beneficial effects on motor function.
Biochemical and Physiological Effects
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have neuroprotective effects and can promote the growth and survival of neurons. It has also been shown to increase the levels of dopamine in the brain, which can have beneficial effects on motor function. N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. It has been extensively studied and its mechanism of action is well understood. However, N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide also has some limitations. It can be expensive to synthesize and may not be readily available in some laboratories.
Future Directions
There are several future directions for the study of N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide. One direction is to further investigate its potential applications in the treatment of neurodegenerative diseases. Another direction is to study its effects on other neurotransmitter systems, such as the serotonin system. N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide could also be used as a tool to study the function of mGluR4 and its role in neuroprotection. Finally, N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide could be modified to improve its pharmacokinetic properties and increase its effectiveness as a therapeutic agent.
Synthesis Methods
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can be synthesized using a two-step process. The first step involves the reaction of 2,6-difluoroaniline with 2,3-dimethoxybenzaldehyde to form N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide. The second step involves the reaction of the intermediate product with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid to form N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.
Scientific Research Applications
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and can promote the growth and survival of neurons. N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been studied for its potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
Product Name |
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Molecular Formula |
C27H28F2N2O4 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-4-(2,3-dimethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxamide |
InChI |
InChI=1S/C27H28F2N2O4/c1-14-21(26(33)31-24-16(28)9-7-10-17(24)29)22(15-8-6-11-20(34-4)25(15)35-5)23-18(30-14)12-27(2,3)13-19(23)32/h6-11,22,30H,12-13H2,1-5H3,(H,31,33) |
InChI Key |
FDERFNJBMMJLSN-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=C(C=CC=C4F)F |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=C(C(=CC=C3)OC)OC)C(=O)NC4=C(C=CC=C4F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(3-amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)[2-(trifluoromethyl)-10H-phenothiazin-10-yl]methanone](/img/structure/B303789.png)
![2-{[2-(trifluoromethyl)-10H-phenothiazin-10-yl]carbonyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridin-3-amine](/img/structure/B303790.png)
![2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B303791.png)
![6-methyl-2-({2-oxo-2-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethyl}sulfanyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B303792.png)
